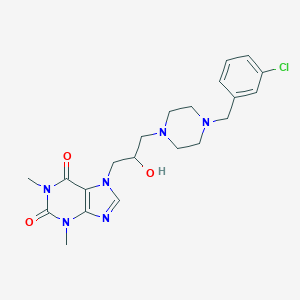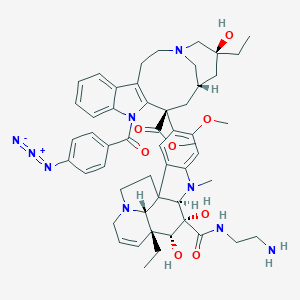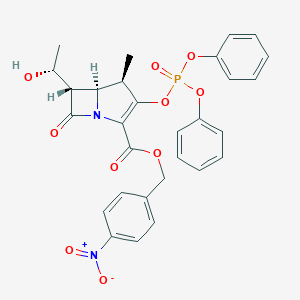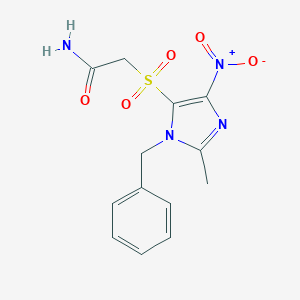
(2,3,4,5,6-Pentadeuteriophenyl)hydrazin
Übersicht
Beschreibung
Hydrazines are a class of highly reactive and versatile compounds used in a variety of chemical reactions and synthesis processes. They are known for their application in producing pharmaceuticals, agrochemicals, and energetic materials. Their reactivity with various functional groups makes them invaluable in organic synthesis, including cyclization reactions, condensation, and as precursors for the synthesis of heterocyclic compounds.
Synthesis Analysis
Hydrazine derivatives can be synthesized through various methods, including the condensation of hydrazine hydrate with other organic compounds. For instance, the synthesis of 1,2-Bis(2,4,6-trinitrophenyl) hydrazine as a precursor for energetic materials showcases the reactivity of hydrazine with picryl chloride in methanol at moderate temperatures (Badgujar et al., 2009). Another example includes the reaction of hydrazines with α-methylene-1,5-diketones to form hydrogenated heterocyclic compounds, indicating the versatility of hydrazine in synthesizing complex organic molecules (Denisenko et al., 1981).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can vary significantly based on the substituents and reaction conditions. Crystal and molecular structure analyses, such as X-ray crystallography, provide insights into the conformation and stereochemistry of these compounds. For example, studies on 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles revealed how minor perturbations can drastically change crystal packing, highlighting the importance of molecular structure analysis in understanding the properties of hydrazine derivatives (Pinto et al., 1999).
Chemical Reactions and Properties
Hydrazine compounds participate in a wide range of chemical reactions, including nucleophilic addition, cyclization, and condensation reactions. These reactions are crucial for the synthesis of heterocyclic compounds, energetic materials, and various organic molecules with pharmaceutical and agricultural applications. For example, the reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles leading to fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones illustrates the reactive versatility of hydrazines (Buscemi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolinen und verwandten Derivaten
Hydrazine, einschließlich “(2,3,4,5,6-Pentadeuteriophenyl)hydrazin”, werden häufig bei der Synthese von Pyrazolinen und deren Analoga verwendet . Pyrazoline sind pharmakologisch aktive Gerüste, die in mehreren vermarkteten Molekülen mit einem breiten Anwendungsspektrum vorhanden sind und ihre Bedeutung in den pharmazeutischen und landwirtschaftlichen Bereichen sowie in der Industrie unterstreichen .
Biologische Aktivitäten
Hydrazid-Hydrazone, eine Klasse von Verbindungen, zu der “this compound” gehört, weisen ein breites Spektrum an biologischer Aktivität auf. Dazu gehören antibakterielle, antituberkulose, antifungale, Antikrebs-, entzündungshemmende, antikonvulsive, Antidepressiva-, antivirale und antiprotozoale Eigenschaften .
Antibakterielle Aktivität
Es wurde festgestellt, dass Hydrazid-Hydrazone eine signifikante antibakterielle Aktivität gegen verschiedene Bakterienstämme aufweisen . Zum Beispiel zeigte eine Reihe neuer Hydrazid-Hydrazon der Milchsäure antibakterielle Aktivität gegen S. aureus, S. pneumoniae, E. coli und P. aeruginosa .
Antimykobakterielle Aktivität
Einige Hydrazid-Hydrazone haben eine starke antimykobakterielle Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykobakterien macht .
Antifungale Aktivität
Hydrazid-Hydrazone zeigen auch antifungale Eigenschaften, die bei der Entwicklung neuer Antimykotika genutzt werden können .
Synthese von heterocyclischen Systemen
Hydrazid-Hydrazone sind vielseitige Verbindungen, die zur Synthese von heterocyclischen Systemen verwendet werden . Diese heterocyclischen Systeme haben ein breites Spektrum an pharmakologischem Potenzial .
Herstellung von Metallkomplexen
Hydrazid-Hydrazone können in der Koordinationschemie als Liganden zur Herstellung von Metallkomplexen verwendet werden
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOXMFOFWEVGF-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514631 | |
| Record name | (~2~H_5_)Phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125687-18-5 | |
| Record name | (~2~H_5_)Phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)











